2-Mercapto-3-(5-imidazolyl)propionic acid

Vue d'ensemble

Description

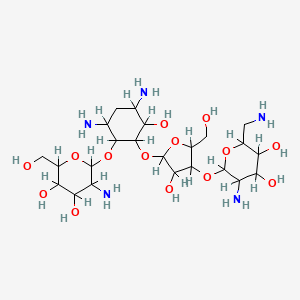

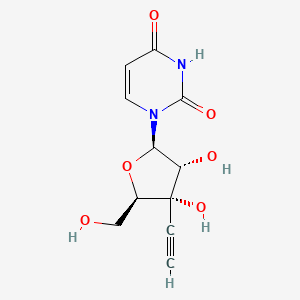

2-Mercapto-3-(5-imidazolyl)propionic acid (MIPA) is a thiol-containing amino acid derivative that has been widely used in scientific research due to its unique properties. MIPA is a potent antioxidant and free radical scavenger, making it an important tool for studying oxidative stress and related diseases.

Applications De Recherche Scientifique

Inhibition of Collagenase : (Yankeelov et al., 1978) discussed the synthesis of a mercapto analogue of histidine and its ability to inhibit tissue collagenase, suggesting potential therapeutic applications for controlling collagenase-linked corneal ulcerations.

Affinity Labelling of Enzymes : (Beyersmann & Cox, 1984) explored 2-Bromo-3-(5-imidazolyl)propionic acid's role in inactivating 5-aminolevulinic acid dehydratase from bovine liver, highlighting its interaction with essential sulfhydryl groups in the enzyme.

Development of Organometallic PNA Oligomers : (Hamzavi et al., 2004) reported the use of a related compound, 3,3-bis(2-imidazolyl) propionic acid, as a chelating ligand for Re(CO)3 and Ru complexes in the formation of organometallic PNA oligomers, which interact with complementary DNA.

Synthesis of Antiinflammatory Imidazole Derivatives : (Maeda et al., 1984) synthesized various 2-mercapto-4-substituted-5-imidazolecarboxylates with antiinflammatory properties, demonstrating the compound's role in pharmacology.

Use as a Flexible Ligand : (Gimeno et al., 1996) studied 3,3-bis(2-imidazolyl)propionic acid's crystal structure, suggesting its potential as a flexible ligand in various chemical reactions.

Synthesis of New Thiadiazoles : (Ismael et al., 2016) developed new imidazolidine derivatives of thiadiazoles, indicating the compound's utility in synthesizing novel chemical entities.

Safety And Hazards

While specific safety and hazard information for 2-Mercapto-3-(5-imidazolyl)propionic acid is not available, it’s important to handle all chemicals with care. For similar compounds like 3-Mercaptopropionic acid, safety data sheets indicate that it may be corrosive to metals, toxic if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation .

Propriétés

IUPAC Name |

3-(1H-imidazol-5-yl)-2-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c9-6(10)5(11)1-4-2-7-3-8-4/h2-3,5,11H,1H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOMEKQNVWAHBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30985992 | |

| Record name | 3-(1H-Imidazol-5-yl)-2-sulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-5-yl)-2-sulfanylpropanoic acid | |

CAS RN |

67047-27-2 | |

| Record name | 2-Mercapto-3-(5-imidazolyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067047272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1H-Imidazol-5-yl)-2-sulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

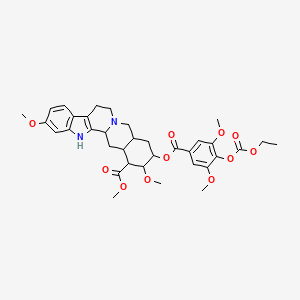

![[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1201905.png)

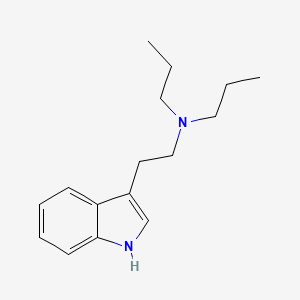

![4-Iodobenzo[b]thiophene-2-carboxamidine](/img/structure/B1201917.png)

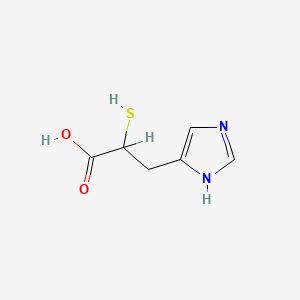

![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1201920.png)